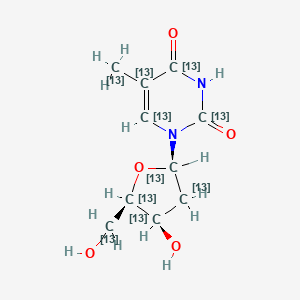
Thymidine-13C10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine-13C10 is a stable isotope-labeled compound of thymidine, a nucleoside component of DNA. Thymidine is composed of the pyrimidine base thymine attached to a deoxyribose sugar. The “13C10” label indicates that ten carbon atoms in the thymidine molecule are replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-13C10 typically involves the incorporation of carbon-13 labeled precursors into the thymidine molecule. One common method is the chemical synthesis starting from labeled glucose or other carbon-13 enriched substrates. The process involves multiple steps, including the formation of the deoxyribose sugar and the subsequent attachment of the thymine base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is usually available in various forms, including monophosphate and triphosphate derivatives, depending on the intended application.
化学反应分析
Types of Reactions
Thymidine-13C10 undergoes several types of chemical reactions, including:
Oxidation: Thymidine can be oxidized to form thymine glycol.
Reduction: Reduction reactions can convert thymidine to dihydrothymidine.
Substitution: Nucleophilic substitution reactions can modify the sugar or base components.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Thymine glycol.
Reduction: Dihydrothymidine.
Substitution: Modified nucleosides with altered sugar or base structures.
科学研究应用
Thymidine-13C10 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in cell cycle studies to synchronize cells at specific phases, particularly the S phase.
Medicine: Utilized in metabolic studies to trace DNA synthesis and degradation pathways.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools.
作用机制
Thymidine-13C10 exerts its effects primarily through its incorporation into DNA. The labeled thymidine is taken up by cells and incorporated into newly synthesized DNA strands during replication. This allows researchers to track DNA synthesis and study various cellular processes. The molecular targets include thymidine kinases and DNA polymerases, which are involved in the phosphorylation and incorporation of thymidine into DNA.
相似化合物的比较
Similar Compounds
Deoxythymidine: The non-labeled form of thymidine.
Thymidine-15N2: Thymidine labeled with nitrogen-15 isotopes.
Deoxyadenosine-13C10: Another carbon-13 labeled nucleoside.
Uniqueness
Thymidine-13C10 is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The stable isotope labeling allows for non-invasive tracking and precise quantification in various experimental setups, making it a valuable tool in both basic and applied research.
属性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
252.16 g/mol |
IUPAC 名称 |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI 键 |
IQFYYKKMVGJFEH-SIEAGMDWSA-N |
手性 SMILES |
[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


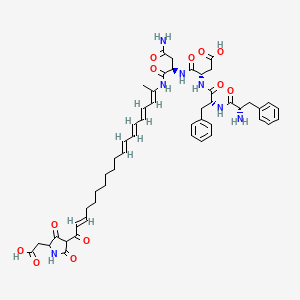

![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
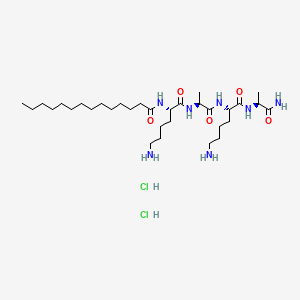

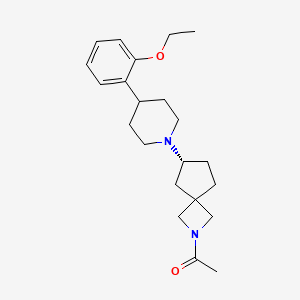
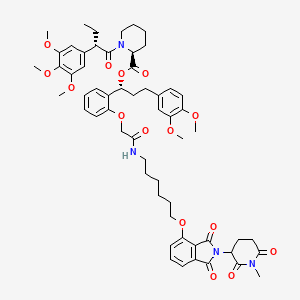
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
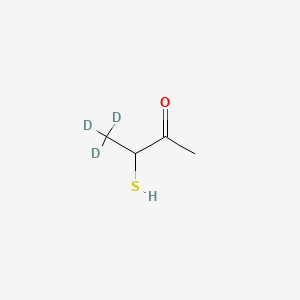
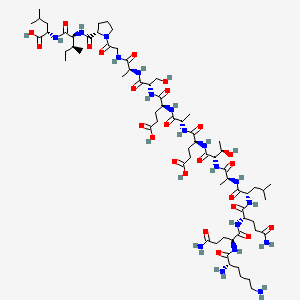
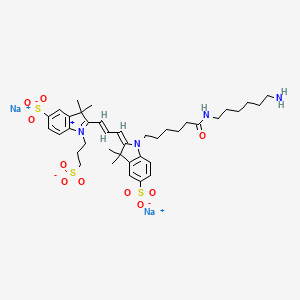
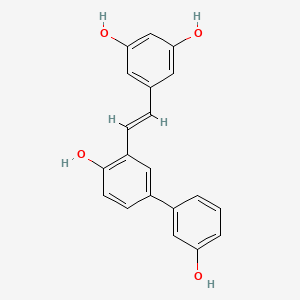

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
